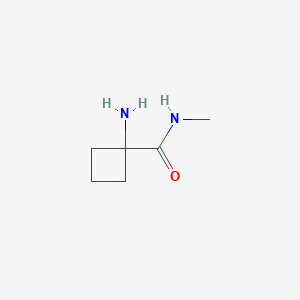
1-Amino-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N-methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO It is a derivative of cyclobutanecarboxamide, where the amino group is substituted at the 1-position and a methyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-methylcyclobutanecarboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of strong bases like sodium hydride (NaH) and the use of protective groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of intermediates, control of reaction temperatures, and the use of catalysts to enhance reaction rates. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclobutanecarboxamide derivatives.
Aplicaciones Científicas De Investigación
1-Amino-N-methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-N-methylcyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Amino-N-methylcyclobutanecarboxamide include:
N-Methylcyclobutanecarboxamide: A derivative with a similar structure but lacking the amino group.
1-Aminocyclopropanecarboxylic acid: Another amino acid derivative with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an amino group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-amino-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-8-5(9)6(7)3-2-4-6/h2-4,7H2,1H3,(H,8,9) |
Clave InChI |
HZCMOBBHXYXJOG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


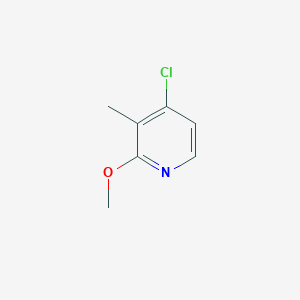
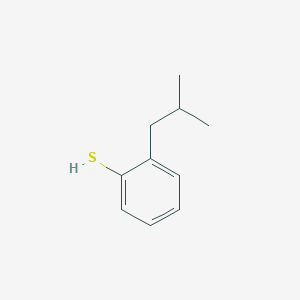


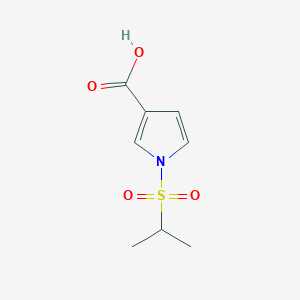
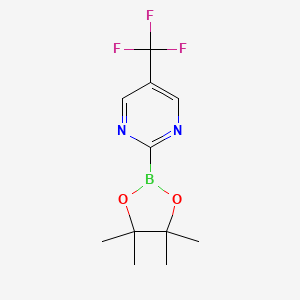
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

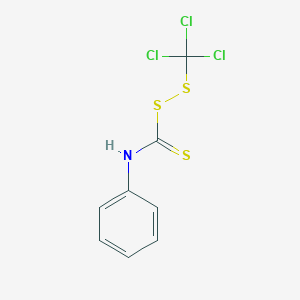
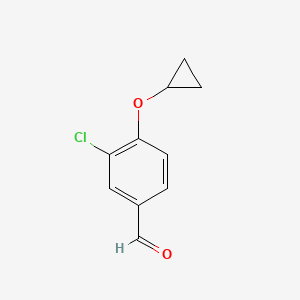

![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
